molecular formula C10H9NO2 B2969336 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde CAS No. 933728-55-3

1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde

Cat. No.: B2969336
CAS No.: 933728-55-3
M. Wt: 175.187
InChI Key: GRMNJRZDZIPZHT-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde (CAS Number: 933728-55-3 ) is a high-purity chemical building block of significant interest in medicinal and organic chemistry research. This compound, with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol , features a fused bicyclic structure that incorporates both an indoline core and a reactive aldehyde functional group. The structure is defined by the SMILES notation CN1C(=O)CC2=C1C=CC(=C2)C=O . This compound serves as a versatile synthon and key intermediate in the synthesis of more complex molecules, particularly in drug discovery efforts. Its structure is based on the indole scaffold, which is a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active molecules and natural products . The indole nucleus is a key component of several FDA-approved drugs and is known to interact efficiently with multiple biological receptors . Researchers utilize this aldehyde derivative in the design and development of novel compounds with potential biological activities, which include anticancer , antimicrobial , and antiviral properties. The reactive formyl group at the 5-position allows for further chemical modifications through condensation or nucleophilic addition reactions, making it a valuable precursor for creating diverse chemical libraries. This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-methyl-2-oxo-3H-indole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-11-9-3-2-7(6-12)4-8(9)5-10(11)13/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMNJRZDZIPZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933728-55-3
Record name 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, alkylating agents, and nitrating agents under acidic or basic conditions.

Major Products:

    Oxidation: 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid.

    Reduction: 1-Methyl-2-hydroxy-2,3-dihydro-1H-indole-5-carbaldehyde.

    Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde is used in diverse scientific research applications. These applications span chemistry, biology, medicine, and industry.

Chemistry

  • It serves as a building block for synthesizing more complex molecules.
  • It is employed as a reagent in organic synthesis.

Biology

  • It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors. These derivatives are known to interact with their targets in a way that modulates the target’s function, leading to observed biological activities. The molecular and cellular effects of this compound depend on the specific biological activity. For example, if the compound exhibits antiviral activity, its action could inhibit viral replication.

Medicine

  • It is investigated for potential therapeutic applications, particularly in developing new drugs targeting various diseases.

Industry

  • It is utilized in the production of dyes, pigments, and other industrial chemicals.

Chemical Reactions

This compound undergoes various chemical reactions.

Types of Reactions

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide. The major product of this reaction is 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid.
  • Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride. The major product of this reaction is 1-Methyl-2-hydroxy-2,3-dihydro-1H-indole-5-carbaldehyde.
  • Substitution: It can undergo substitution reactions with halogens, alkylating agents, and nitrating agents under acidic or basic conditions. The products of these reactions are various substituted indole derivatives, depending on the reagents used.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate and chromium trioxide.
  • Reduction: Sodium borohydride and lithium aluminum hydride.
  • Substitution: Halogens, alkylating agents, and nitrating agents under acidic or basic conditions.

Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves reacting phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring. Industrial production may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output.

Related Compounds and Research

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The exact pathways

Biological Activity

1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde is a synthetic compound belonging to the indole family, which is recognized for its diverse biological activities. This compound's unique structure, featuring a methyl group, an oxo group, and a carbaldehyde group attached to the indole ring, contributes to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Indole derivatives are known to bind with high affinity to multiple receptors, modulating their functions and leading to various biological effects. The following mechanisms have been identified:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and neuroprotection.
  • Antiviral Activity : It has been suggested that 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde could inhibit viral replication, potentially making it a candidate for antiviral therapies.
  • Anticancer Properties : Preliminary studies indicate cytotoxic effects against various cancer cell lines, suggesting that this compound may induce apoptosis or inhibit tumor growth through multiple pathways .

Biological Activities

The compound exhibits a range of biological activities as summarized below:

Activity Description
Antimicrobial Demonstrated inhibitory effects against bacteria such as S. aureus and E. coli.
Antiviral Potential to inhibit viral replication in certain models.
Anticancer Induces apoptosis in cancer cell lines and shows promise in reducing tumor size.
Neuroprotective Potential modulation of neurotransmitter systems may offer protective effects on neurons.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity : A study assessed the cytotoxicity of indole derivatives against MCF-7 breast cancer cells. The results indicated that compounds similar to 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde exhibited significant cytotoxicity compared to control groups .
  • Antimicrobial Properties : Research demonstrated that this compound showed superior antimicrobial activity against both Gram-positive and Gram-negative bacteria when tested using standard diffusion methods .
  • Neuroprotective Effects : Investigations into the neuroprotective potential revealed that the compound could modulate pathways associated with neurodegenerative diseases, indicating its possible use in treating conditions like Alzheimer's disease .

Comparison with Similar Compounds

1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic Acid Methyl Ester (CAS 1369134-14-4)

  • Molecular Formula: C₁₁H₁₁NO₃ (vs. C₉H₇NO₂ for the aldehyde derivative).
  • Key Difference : Replacement of the aldehyde (-CHO) with a methyl ester (-COOCH₃) group reduces electrophilicity, altering reactivity in cross-coupling reactions.

1-Methyl-2,3-dihydro-1H-indole-5-carbaldehyde (CAS 60082-02-2)

  • Molecular Formula: C₁₀H₁₁NO (vs. C₉H₇NO₂).

Substituent Effects on Physicochemical Properties

Methyl vs. Halogen Substituents

  • 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride (CAS 166883-20-1) introduces a sulfonyl chloride group, significantly increasing molecular weight (299.76 g/mol) and reactivity toward nucleophilic substitution.
  • 5-Chloro-3-methyl-1H-indole (CAS 71095-42-6) demonstrates how halogenation at the 5-position enhances lipophilicity, a critical factor in blood-brain barrier penetration.

Methoxy Substitutions

  • 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde (CAS 69026-39-7) features a methoxy group at the 5-position, which increases solubility in polar solvents compared to the target compound.

Spectral and Analytical Data Comparison

  • IR Spectroscopy : The target compound’s carbonyl stretches (C=O at ~1722 cm⁻¹ and C=O of aldehyde at ~1700 cm⁻¹) differ from esters (e.g., 3k: 1722 cm⁻¹ for benzoate ester).
  • NMR : The aldehyde proton in this compound appears as a singlet near δ 9.8–10.0 ppm, distinct from the ester carbonyl signals (δ 165–175 ppm in ¹³C NMR).

Q & A

Q. Table 1. Key Crystallographic Parameters for Indole Derivatives

ParameterValue/DescriptionReference
Space GroupP2₁/c (common for small indole derivatives)
Refinement SoftwareSHELXL (v2018/3)
R-factor Threshold<0.05 for high-resolution data

Q. Table 2. Reaction Optimization for Condensation

VariableOptimal ConditionImpact on Yield
SolventAcetic acidMaximizes rate
TemperatureReflux (~118°C)Prevents stalling
CatalystSodium acetate (2.0 equiv)Balances pH

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